4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Lipophilicity Secocadinane Sesquiterpenoids Physicochemical Property

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (CAS 226904-40-1) is a naturally occurring 1,10-secocadinane-type sesquiterpenoid with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol. It has been isolated from the leaves of Casearia sylvestris and more recently identified as one of nine antimicrobial compounds from the traditional herb Chimonanthus grammatus.

Molecular Formula C15H24O3
Molecular Weight
CAS No. 226904-40-1
Cat. No. B1160343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1,10-secocadin-5-ene-1,10-dione
CAS226904-40-1
Molecular FormulaC15H24O3
Structural Identifiers
SMILESCC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O
InChIInChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Procurement Guide: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (CAS 226904-40-1) for Antimicrobial and Natural Product Research


4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (CAS 226904-40-1) is a naturally occurring 1,10-secocadinane-type sesquiterpenoid with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . It has been isolated from the leaves of Casearia sylvestris and more recently identified as one of nine antimicrobial compounds from the traditional herb Chimonanthus grammatus [1]. The compound is characterized by a calculated LogP of 1.4 and a boiling point of 397.8±42.0 °C at 760 mmHg .

Why Generic Secocadinane Substitution Fails: Structural and Source Specificity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione


Substituting 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione with other cadinane or secocadinane sesquiterpenoids is not scientifically valid due to its unique 1,10-secocadinane backbone with specific functionalization (a C4 hydroxyl and C1/C10 dione) . This structural arrangement directly influences its physicochemical profile, notably a calculated LogP of 1.4 , which is markedly lower than other secocadinanes (e.g., curcumane C LogP = 7.48) , affecting solubility, membrane permeability, and experimental behavior. Furthermore, its validated natural source from both Casearia sylvestris and Chimonanthus grammatus [1] links it to a specific chemotype associated with antimicrobial activity, whereas close analogs from other genera or with different substitution patterns exhibit distinct biological profiles that cannot be assumed equivalent.

Quantitative Differentiation Evidence for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione


Lipophilicity (LogP) Comparison: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione vs. Curcumane C

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione exhibits a calculated LogP of 1.4 , a value significantly lower than the LogP of 7.48 reported for curcumane C, another secocadinane sesquiterpenoid . This 6.08-unit difference in LogP corresponds to a >1,000,000-fold difference in octanol-water partition coefficient, indicating substantially different hydrophilicity and predicted membrane permeability behavior.

Lipophilicity Secocadinane Sesquiterpenoids Physicochemical Property

Boiling Point Comparison: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione vs. Class Baseline

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione has a predicted boiling point of 397.8±42.0 °C at 760 mmHg . While direct comparative data for a specific secocadinane analog is not available, this value is consistent with sesquiterpenoids bearing multiple oxygenated functional groups (C15H24O3) and is notably higher than many monoterpenoids and less oxygenated sesquiterpenes (e.g., α-cadinene boiling point ~275 °C) [1], reflecting its greater intermolecular interactions.

Thermal Stability Sesquiterpenoids Physicochemical Property

Structural Class Differentiation: 1,10-Secocadinane Backbone vs. Cadinane Backbone

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione possesses a 1,10-secocadinane skeleton, characterized by cleavage of the C1-C10 bond of the cadinane ring system . This distinguishes it from the vast majority of cadinane-type sesquiterpenoids, which retain the intact bicyclic cadinane framework [1]. The secocadinane scaffold is relatively rare, with only a limited number of natural products reported (e.g., junipenonoic acid, curcumane C, sugikurojin I), and the specific substitution pattern (C4 hydroxyl, C1/C10 dione) is unique to this compound.

Sesquiterpenoid Skeleton Structural Biology Natural Product Chemistry

Recommended Research and Industrial Application Scenarios for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione


Antimicrobial Activity Screening in Aqueous-Based Assays

Given its moderate LogP of 1.4 , 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is well-suited for antimicrobial susceptibility testing using standard broth microdilution methods (e.g., CLSI guidelines) where aqueous solubility is critical. Its identification as one of nine bioactive compounds in Chimonanthus grammatus with antimicrobial potential [1] supports its use as a reference standard for bioassay-guided fractionation studies targeting Gram-positive and Gram-negative pathogens.

Comparative Physicochemical and SAR Studies of Secocadinane Sesquiterpenoids

The unique combination of a 1,10-secocadinane backbone with a C4 hydroxyl and C1/C10 dione functionalities makes this compound an essential comparator for structure-activity relationship (SAR) investigations. Researchers comparing secocadinane analogs (e.g., curcumane C, junipenonoic acid) can use 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione to assess how variations in oxidation state and ring-opening position influence biological activity, solubility, and stability.

Natural Product Dereplication and Chemotaxonomic Marker Studies

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione serves as a valuable dereplication standard for UHPLC-HRMS-based metabolomics of Casearia and Chimonanthus species [1]. Its presence, confirmed by MS/MS fragmentation patterns and retention time alignment, can be used to differentiate chemotypes within these genera and to assess the quality and authenticity of botanical raw materials.

Reference Material for Secocadinane Scaffold Synthesis and Derivatization

As a naturally occurring 1,10-secocadinane with a defined stereocenter , this compound provides a benchmark for synthetic chemists developing new methods to access secocadinane scaffolds. Its well-characterized physicochemical properties (LogP = 1.4, boiling point = 397.8±42.0 °C) facilitate purity assessment and reaction monitoring during semi-synthetic derivatization efforts.

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